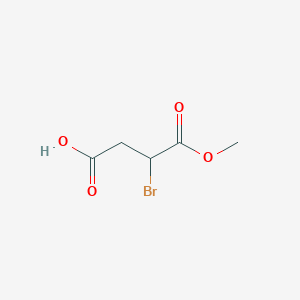

3-bromo-4-methoxy-4-oxobutanoic acid

Übersicht

Beschreibung

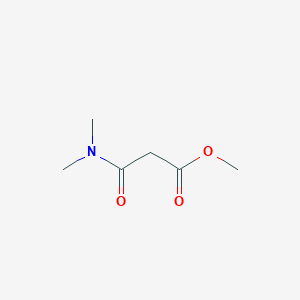

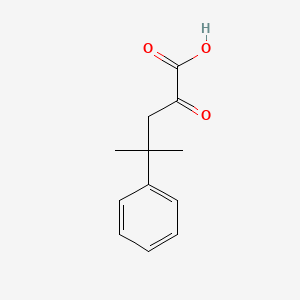

3-Bromo-4-methoxy-4-oxobutanoic acid is a chemical compound with the molecular formula C5H7BrO4 . It is a substituted 4-oxobutanoic acid .

Molecular Structure Analysis

The molecular structure of this compound consists of a butanoic acid backbone with a bromine atom and a methoxy group attached to the third and fourth carbon atoms, respectively .Wirkmechanismus

Target of Action

It’s known that the compound undergoes oxidation reactions, suggesting that it may interact with oxidizing agents or enzymes in the body .

Mode of Action

The compound’s mode of action involves oxidation reactions. In a study of similar 4-oxobutanoic acids, it was found that the oxidation rate increases linearly with [H+], establishing the hypobromous acidium ion, H2O+Br, as the reactive species . The total reaction is second-order, first-order each in oxidant and substrate .

Action Environment

Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability. For instance, the oxidation rate of similar 4-oxobutanoic acids was found to increase linearly with [H+], indicating that the reaction rate could be influenced by the acidity of the environment .

Biochemische Analyse

Biochemical Properties

3-bromo-4-methoxy-4-oxobutanoic acid plays a significant role in biochemical reactions, particularly in oxidation processes. It interacts with enzymes such as N-bromophthalimide, which facilitates its oxidation in aqueous acetic acid medium . The compound’s interactions with enzymes and proteins are influenced by the electronic nature of its substituents, with electron-releasing groups accelerating the reaction rate

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by participating in oxidation reactions, which can impact cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to undergo enolization in strong acid medium suggests that it may play a role in modulating cellular redox states and metabolic fluxes . These effects are essential for understanding how the compound can be utilized in cellular and molecular biology studies.

Molecular Mechanism

The molecular mechanism of this compound involves its oxidation by N-bromophthalimide in aqueous acetic acid medium . The reaction is second-order, with the rate increasing linearly with the concentration of hydrogen ions . The hypobromous acidium ion (H2O+Br) is the reactive species in this process, and the compound’s electronic nature influences the development of positive charge in the transition state . This mechanism highlights the compound’s potential as a model substrate for studying oxidation reactions and enzyme kinetics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses may lead to increased oxidation rates and potential toxic effects, while lower doses may have minimal impact on cellular processes . Understanding the threshold effects and toxicology of the compound is crucial for its safe application in biochemical and pharmacological research.

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidation reactions. It interacts with enzymes such as N-bromophthalimide, which facilitate its conversion to reactive intermediates . These interactions can affect metabolic fluxes and the levels of various metabolites, highlighting the compound’s role in cellular metabolism and redox regulation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments can impact its biochemical activity and effectiveness . Understanding these transport mechanisms is essential for optimizing the compound’s use in research and therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is determined by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Eigenschaften

IUPAC Name |

3-bromo-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO4/c1-10-5(9)3(6)2-4(7)8/h3H,2H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZANVCUZUNFGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

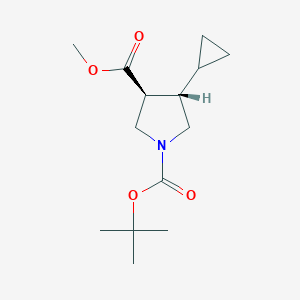

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[(2S)-2-hydroxypropanamido]-3-phenylpropanoic acid](/img/structure/B6596714.png)

![3-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B6596747.png)